1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride
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Overview
Description
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is an organic compound with the molecular formula C₁₁H₁₈ClNO. This compound is characterized by the presence of an aminobutan-2-yl group attached to a methoxybenzene ring, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylphenol and 1-chlorobutane.
Formation of Intermediate: 3-methylphenol is reacted with 1-chlorobutane in the presence of a base such as sodium hydroxide to form 1-(butan-2-yloxy)-3-methylbenzene.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of biochemical pathways and as a probe for enzyme activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride involves its interaction with specific molecular targets. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a methyl group.
1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene: Similar structure with the amino group attached to the 2-position of the benzene ring.
Uniqueness
1-[(1-Aminobutan-2-yl)oxy]-3-methylbenzene hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-methylphenoxy)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10(8-12)13-11-6-4-5-9(2)7-11;/h4-7,10H,3,8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKWSHVOPZZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)OC1=CC=CC(=C1)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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